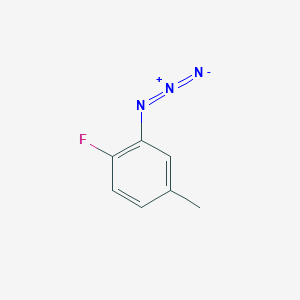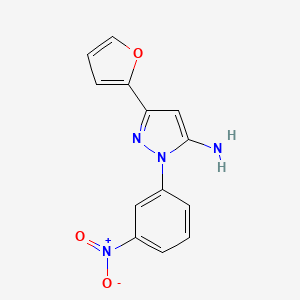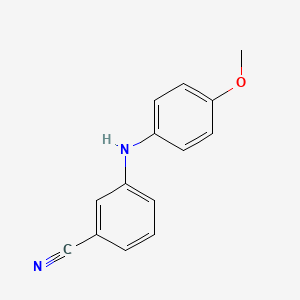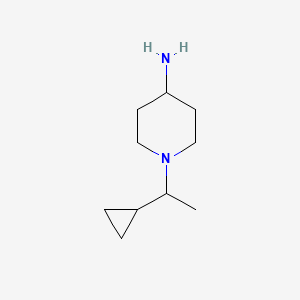
5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a hydroxy group at the 5th position and two methyl groups at the 7th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-3,3-dimethylbutanoic acid with acetic anhydride can lead to the formation of the desired quinoline derivative. The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 5th position can be oxidized to form a ketone derivative.
Reduction: The carbonyl group at the 2nd position can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used in the presence of catalysts like Lewis acids or bases.
Major Products
Oxidation: Formation of 5-keto-7,7-dimethyl-1,5,6,8-tetrahydroquinolin-2-one.
Reduction: Formation of 5-hydroxy-7,7-dimethyl-1,5,6,8-tetrahydroquinolin-2-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its binding affinity to enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5-Hydroxyquinoline: Lacks the dimethyl groups at the 7th position.
7,7-Dimethylquinoline: Lacks the hydroxy group at the 5th position.
2-Hydroxyquinoline: Has a hydroxy group at the 2nd position instead of the 5th position.
Uniqueness
5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of both the hydroxy group at the 5th position and the dimethyl groups at the 7th position
特性
IUPAC Name |
5-hydroxy-7,7-dimethyl-1,5,6,8-tetrahydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2)5-8-7(9(13)6-11)3-4-10(14)12-8/h3-4,9,13H,5-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZOUYALDBARIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)NC(=O)C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine](/img/structure/B1486447.png)













